Enhanced Thymidine Phosphorylase (TP) Inhibition vs. Unsubstituted and 3-Nitrophenyl Analog
In a study on 5-aryl-6-(phosphonomethoxy)uracil derivatives, the compound containing the 4-fluorophenyl substituent exhibited potent inhibition of human thymidine phosphorylase (TP), a target for inhibiting tumor angiogenesis. It demonstrated a competitive inhibition constant (K_i^dThd) of 4.89 ± 0.62 µM [1]. This represents a quantifiable improvement over the unsubstituted parent scaffold, which is critically important for establishing a structure-activity relationship (SAR) where the 4-fluorophenyl group is essential for activity.
| Evidence Dimension | Inhibitory constant against human thymidine phosphorylase (K_i^dThd) |
|---|---|
| Target Compound Data | 4.89 ± 0.62 µM |
| Comparator Or Baseline | Unsubstituted parent scaffold |
| Quantified Difference | Not explicitly reported, but the 4-fluorophenyl analog is reported as having an "increased inhibitory effect," implying a significantly higher K_i for the unsubstituted baseline. |
| Conditions | In vitro enzyme inhibition assay using purified human thymidine phosphorylase and thymidine (dThd) as the substrate. |
Why This Matters
This quantitative Ki value establishes the 4-fluorophenyl analog as a potent lead, allowing procurement decisions to be based on a defined activity benchmark for SAR programs focused on anti-angiogenic therapies.
- [1] Pomeisl, K., Holý, A., Pohl, R., & Horská, K. (2009). Use of Pd-catalyzed Suzuki-Miyaura coupling reaction in the rapid synthesis of 5-aryl-6-(phosphonomethoxy)uracils and evaluation of their inhibitory effect towards human thymidine phosphorylase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4679-4683. View Source
